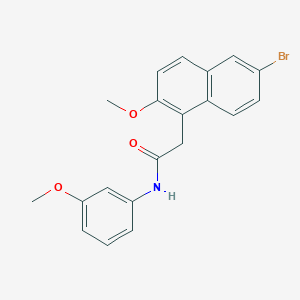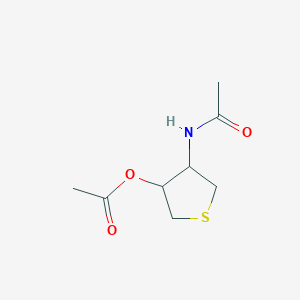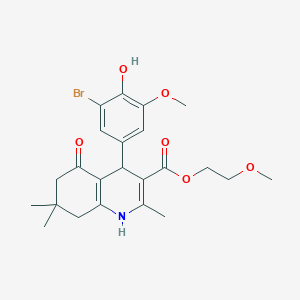
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone, also known as DMPPF, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of furanones and has a molecular weight of 325.36 g/mol.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone involves its selective binding to the estrogen receptor and modulating its activity. 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to have a higher binding affinity for the estrogen receptor than other SERMs, which makes it a promising candidate for the treatment of breast cancer and other estrogen-related diseases.
Biochemical and Physiological Effects
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to have several biochemical and physiological effects in various scientific research studies. In vitro studies have shown that 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone can inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell proliferation. In addition, 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone in lab experiments is its high selectivity for the estrogen receptor. This makes it a valuable tool for studying the role of the estrogen receptor in various biological processes. However, one limitation of using 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone is its potential toxicity, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone. One potential application is its use as a therapeutic agent for the treatment of breast cancer and other estrogen-related diseases. In addition, 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone can be further studied for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Further research is also needed to determine the optimal dosage and administration method for 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone in various therapeutic applications.
Synthesemethoden
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone involves the condensation of 2,4-dimethoxybenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The product is then purified using column chromatography to obtain a pure form of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone. This synthesis method has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone is its use as a selective estrogen receptor modulator (SERM). 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to selectively bind to the estrogen receptor and modulate its activity, which can have beneficial effects in the treatment of breast cancer and other estrogen-related diseases.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-6-7-15(16(11-14)22-2)17-10-12(18(20)23-17)9-13-5-3-4-8-19-13/h3-11H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJRXKVENLXIP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=N3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=N3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)butanamide](/img/structure/B5028556.png)
![ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]dipyrrolidine dihydrochloride](/img/structure/B5028582.png)
![N-{[4-allyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5028587.png)

![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5028600.png)
![3-methyl-5-[(3-phenoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5028602.png)
![1-cyclohexyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5028605.png)

![N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5028620.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5028641.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)